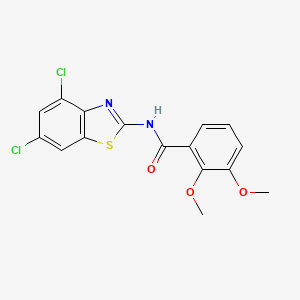

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Descripción

N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a benzothiazole-derived amide compound characterized by a dichlorinated benzothiazole core linked to a 2,3-dimethoxy-substituted benzamide moiety. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and receptor-binding properties . The 2,3-dimethoxybenzamide group is a recurring pharmacophore in compounds targeting neurological receptors (e.g., dopamine D2/D3 ligands) and synthetic intermediates for metal-catalyzed reactions .

Propiedades

IUPAC Name |

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S/c1-22-11-5-3-4-9(14(11)23-2)15(21)20-16-19-13-10(18)6-8(17)7-12(13)24-16/h3-7H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMPSFPCCGIJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the reaction of 4,6-dichloro-2-aminobenzothiazole with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles with various functional groups.

Aplicaciones Científicas De Investigación

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Benzothiazole and Benzamide Derivatives

*Calculated based on molecular formula C₁₆H₁₂Cl₂N₂O₃S.

Antimicrobial and Antifungal Activity

- 2,3-Dimethoxybenzamide : Produced by Bacillus atrophaeus CAB-1, this compound inhibits Botrytis cinerea growth, highlighting the role of methoxy groups in antifungal activity . The dichloro-benzothiazole derivative may exhibit enhanced bioactivity due to electron-withdrawing Cl substituents, which increase membrane permeability and target interaction.

Actividad Biológica

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves multiple steps:

- Formation of Benzothiazole Core : The benzothiazole structure is synthesized from 2-aminothiophenol and appropriate carboxylic acid derivatives under acidic conditions.

- Substitution Reactions : The introduction of the dimethoxybenzamide moiety is accomplished through nucleophilic substitution reactions involving suitable halides.

- Purification : The final product is purified using techniques such as recrystallization or column chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide. The compound has been evaluated for its effects on various cancer cell lines:

- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay was used to assess viability, showing a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 2.5 |

| A549 | 3.0 |

- Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis and causes cell cycle arrest at the G1 phase in treated cells. Western blot assays confirmed the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax).

Anti-inflammatory Effects

In addition to its anticancer properties, N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has shown promising anti-inflammatory activity:

- Cytokine Modulation : The compound significantly reduced levels of inflammatory cytokines IL-6 and TNF-α in mouse macrophage cells (RAW264.7), assessed via ELISA.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 200 | 100 |

Case Studies

- Study on Dual Action : A study explored the dual anticancer and anti-inflammatory effects of benzothiazole derivatives. N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide was part of a series that displayed significant inhibition of cancer cell migration and proliferation while simultaneously lowering inflammatory markers.

- Mechanistic Insights : Research indicated that this compound inhibits key signaling pathways involved in cancer progression, particularly the AKT and ERK pathways. This dual inhibition contributes to its effectiveness against both tumor growth and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.